molecular formula C12H27NO6 B1678667 NH-bis-PEG3 CAS No. 25743-12-8

NH-bis-PEG3

Cat. No.: B1678667
CAS No.: 25743-12-8
M. Wt: 281.35 g/mol
InChI Key: JXAGXOHHOAQFIK-UHFFFAOYSA-N
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Description

NH-bis-PEG3 is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes four oxygen atoms and one nitrogen atom, making it a cyclic diamine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NH-bis-PEG3 typically involves the hydrolysis reaction of 12,12-Dimethyl-10-oxo-3,6,11-trioxa-9-azatridecanoic acid in dichloromethane for 2 hours . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar hydrolysis reactions but optimized for higher efficiency and cost-effectiveness. The use of advanced reactors and continuous flow systems can enhance the production rate and scalability.

Chemical Reactions Analysis

Types of Reactions

NH-bis-PEG3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

NH-bis-PEG3 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and polymers.

    Biology: Investigated for its potential as a biocompatible material in drug delivery systems.

    Medicine: Explored for its therapeutic properties, including potential use in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    3,6,9,12-Tetraoxa-15-azaheptadecane-1,17-diol: Similar structure but with different functional groups.

    9-Benzyl-1,17-diiodo-3,6,12,15-tetraoxa-9-azaheptadecane: Used in the synthesis of chiral aza and diaza crown ethers.

Uniqueness

NH-bis-PEG3 stands out due to its unique combination of oxygen and nitrogen atoms, which imparts distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and forming stable complexes makes it valuable in multiple research fields.

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethylamino]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NO6/c14-3-7-18-11-9-16-5-1-13-2-6-17-10-12-19-8-4-15/h13-15H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAGXOHHOAQFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCO)NCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50574463
Record name 3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25743-12-8
Record name 3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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